molecular formula C21H26N4O4 B14924736 Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B14924736
M. Wt: 398.5 g/mol
InChI Key: MNXVUJGKBWVHOA-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes include the use of condensation reactions, cyclization, and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents is optimized to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-YL)-1-isobutyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 5-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-1-(2-methylpropyl)pyrazole-3-carboxylate

InChI

InChI=1S/C21H26N4O4/c1-11(2)10-25-14(6-13(24-25)20(27)28-5)17-12(9-22)19(23)29-16-8-21(3,4)7-15(26)18(16)17/h6,11,17H,7-8,10,23H2,1-5H3

InChI Key

MNXVUJGKBWVHOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)OC)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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